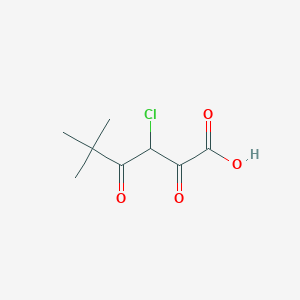
Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- is an organic compound with a complex structure It is characterized by the presence of a hexanoic acid backbone with chlorine and dimethyl groups attached, along with two oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- typically involves multi-step organic reactions. One common method includes the chlorination of 5,5-dimethyl-2,4-dioxohexanoic acid, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using advanced reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain product quality. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Análisis De Reacciones Químicas
Types of Reactions: Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate the compound’s biological activity. The pathways involved often relate to the modulation of metabolic processes or signal transduction pathways, leading to the observed effects.
Comparación Con Compuestos Similares
- Hexanoic acid, 5,5-dimethyl-2,4-dioxo-
- 3,5-Dimethylhexanoic acid
- Hexanoic acid, 3,5,5-trimethyl-
Comparison: Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its analogs. This chlorine substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
617699-91-9 |
|---|---|
Fórmula molecular |
C8H11ClO4 |
Peso molecular |
206.62 g/mol |
Nombre IUPAC |
3-chloro-5,5-dimethyl-2,4-dioxohexanoic acid |
InChI |
InChI=1S/C8H11ClO4/c1-8(2,3)6(11)4(9)5(10)7(12)13/h4H,1-3H3,(H,12,13) |
Clave InChI |
YRKJJNZNDGOVMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C(=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
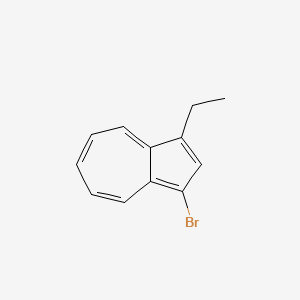
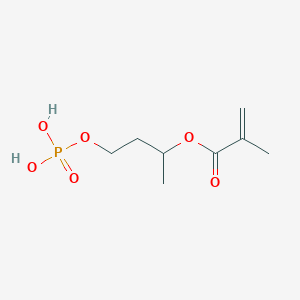
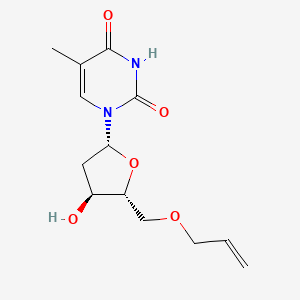
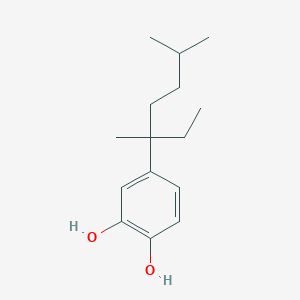
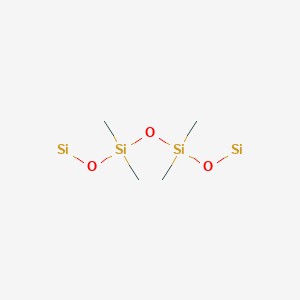
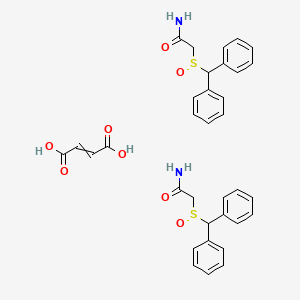
![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
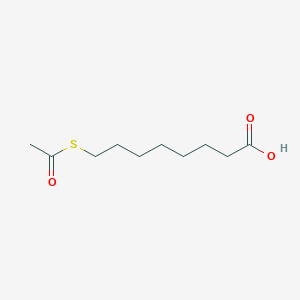
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
